![molecular formula C19H25N5O2S2 B2641984 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide CAS No. 898436-62-9](/img/structure/B2641984.png)
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, also known as CTU, is a chemical compound that has been widely studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Cascade Reactions of Thioureido-Acetamides Thioueido-acetamides, such as 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, are valuable in synthesizing various heterocycles. They can form 2-iminothiazoles, thioparabanic acids, 5,5-diaryl-thiohydantoins, and more in one-pot cascade reactions, showcasing excellent atom economy (Schmeyers & Kaupp, 2002).
Electrochemical Oxidative Intramolecular Bond Formation Electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas leads to the synthesis of various 1,2,4-thiadiazole derivatives. This method is catalyst- and oxidant-free, offering a green approach to heterocyclic chemistry (Yang et al., 2020).
Anticancer Screening of Imidazothiadiazole Analogs N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, derived from N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides, have shown promising results in anticancer screenings, particularly against breast cancer (Abu-Melha, 2021).
Glutaminase Inhibitors for Cancer Therapy Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been developed as potent inhibitors of kidney-type glutaminase, showing efficacy in attenuating the growth of lymphoma B cells. This research underscores the therapeutic potential of these compounds in cancer treatment (Shukla et al., 2012).
Novel Synthesis for Antitumor Evaluation The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has revealed significant antitumor activities. This approach emphasizes the potential of these compounds in developing novel cancer therapies (Shams et al., 2010).
Wirkmechanismus
Target of Action
The primary target of the compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is the peroxisome proliferator-activated receptor α (PPARα) . PPARα is a key regulator of lipid metabolism and inflammation, playing a significant role in conditions like hyperlipidemia and atherosclerosis .
Mode of Action
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide interacts with its target, PPARα, by acting as a potent agonist . This interaction leads to the activation of PPARα, which in turn regulates the expression of genes involved in lipid metabolism, inflammation, and other related processes .
Biochemical Pathways
Upon activation by 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, PPARα influences several biochemical pathways. It enhances the hepatic expression of genes associated with β-oxidation , a crucial pathway for the breakdown of fatty acids. This can lead to a reduction in serum triglyceride levels .
Result of Action
The activation of PPARα by 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide leads to molecular and cellular effects such as the reduction of serum triglyceride levels and enhancement of hepatic expression of genes associated with β-oxidation . These effects can contribute to the management of conditions like hyperlipidemia.
Eigenschaften
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSGKAAKOOALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.